molecular formula C43H79N3O13 B12504716 22-(Tert-butoxycarbonyl)-43,43-dimethyl-10,19,24,41-tetraoxo-3,6,12,15,42-pentaoxa-9,18,23-triazatetratetracontanoic acid

22-(Tert-butoxycarbonyl)-43,43-dimethyl-10,19,24,41-tetraoxo-3,6,12,15,42-pentaoxa-9,18,23-triazatetratetracontanoic acid

Cat. No.: B12504716
M. Wt: 846.1 g/mol
InChI Key: YZUXNRZPWYRMGH-UHFFFAOYSA-N
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Description

22-(Tert-butoxycarbonyl)-43,43-dimethyl-10,19,24,41-tetraoxo-3,6,12,15,42-pentaoxa-9,18,23-triazatetratetracontanoic acid: is a complex organic compound characterized by the presence of multiple functional groups, including tert-butoxycarbonyl (Boc) groups, oxo groups, and aza groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 22-(Tert-butoxycarbonyl)-43,43-dimethyl-10,19,24,41-tetraoxo-3,6,12,15,42-pentaoxa-9,18,23-triazatetratetracontanoic acid typically involves the protection of amine groups using tert-butoxycarbonyl (Boc) groups. One common method for introducing the Boc group is through the reaction of the amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine . The reaction conditions often involve mild temperatures and anhydrous solvents to prevent hydrolysis of the Boc group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the synthesis. The use of green chemistry principles, such as employing catalytic deep eutectic solvents (DES) for Boc deprotection, can also be integrated into the process to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Boc deprotection results in the formation of free amines.

Scientific Research Applications

Chemistry

In chemistry, 22-(Tert-butoxycarbonyl)-43,43-dimethyl-10,19,24,41-tetraoxo-3,6,12,15,42-pentaoxa-9,18,23-triazatetratetracontanoic acid is used as a precursor in the synthesis of complex organic molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis .

Biology

The compound’s ability to form stable amide bonds makes it useful in peptide synthesis. Boc-protected amino acids are commonly employed in the stepwise construction of peptides, which are essential in biological research and drug development .

Medicine

In medicinal chemistry, the compound can be used to synthesize peptide-based drugs. The Boc group provides protection during the synthesis process, ensuring that the amine groups remain unreactive until the desired stage of the synthesis .

Industry

In the industrial sector, the compound’s versatility allows for its use in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals .

Mechanism of Action

The mechanism of action of 22-(Tert-butoxycarbonyl)-43,43-dimethyl-10,19,24,41-tetraoxo-3,6,12,15,42-pentaoxa-9,18,23-triazatetratetracontanoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects amine functionalities from unwanted reactions, allowing for selective modifications of other functional groups. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 22-(Tert-butoxycarbonyl)-43,43-dimethyl-10,19,24,41-tetraoxo-3,6,12,15,42-pentaoxa-9,18,23-triazatetratetracontanoic acid apart is its complex structure, which incorporates multiple Boc groups and oxo functionalities. This complexity allows for a wide range of chemical transformations and applications, making it a highly versatile compound in synthetic organic chemistry.

Properties

Molecular Formula

C43H79N3O13

Molecular Weight

846.1 g/mol

IUPAC Name

2-[2-[2-[[2-[2-[2-[[5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C43H79N3O13/c1-42(2,3)58-40(52)22-20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-37(48)46-35(41(53)59-43(4,5)6)23-24-36(47)44-25-27-54-29-31-56-33-38(49)45-26-28-55-30-32-57-34-39(50)51/h35H,7-34H2,1-6H3,(H,44,47)(H,45,49)(H,46,48)(H,50,51)

InChI Key

YZUXNRZPWYRMGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NCCOCCOCC(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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